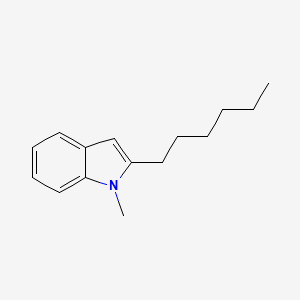

2-Hexyl-1-methyl-1H-indole

Description

The field of organic chemistry continues to be significantly influenced by the study of heterocyclic compounds, among which the indole (B1671886) framework holds a position of particular prominence. This bicyclic aromatic structure, consisting of a fused benzene (B151609) and pyrrole (B145914) ring, serves as a core component in a vast array of biologically active molecules and functional materials.

The indole nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netderpharmachemica.com This distinction arises from its prevalence in numerous natural products and synthetic pharmaceuticals, where it demonstrates the ability to bind to multiple receptors with high affinity. ijpsr.com Its unique electronic and structural properties allow it to mimic the structure of peptides and participate in various biological interactions. ijpsr.com

The versatility of the indole framework is evident in its presence in thousands of natural products and medicinal compounds with a wide spectrum of therapeutic activities. derpharmachemica.com These include applications as antiviral, antifungal, antidiabetic, anti-inflammatory, and anticancer agents. ijpsr.com The indole moiety is a key structural component in many approved drugs and continues to be a focal point for the development of novel therapeutic agents. ijpsr.com

The strategic functionalization of the indole core at the N-1 and C-2 positions is a common approach in drug discovery to modulate the pharmacological profile of the resulting derivatives. N-alkylation and C-2 alkylation can significantly influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.

Research into N-alkyl-2-alkyl-1H-indole derivatives is driven by the aim of optimizing these properties for specific therapeutic applications. For instance, studies on indole-2-carboxamides have identified this scaffold as a viable template for developing allosteric modulators of the Cannabinoid Receptor 1 (CB1). acs.org In such studies, variations in the alkyl substituents at the N-1 and C-2 (or C-3) positions have been shown to significantly impact binding affinity and cooperativity. acs.org Specifically, the introduction of a hexyl group at the C-3 position in one series of compounds led to the identification of a potent CB1 allosteric modulator with a low nanomolar binding affinity. acs.org The hexyl group, being a hydrophobic chain, can enhance interactions with hydrophobic residues in target proteins. mdpi.com

Table 1: Physicochemical Properties of Related Alkyl-Indoles

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 2-Methyl-1H-indole | C₉H₉N | 131.18 | 242-243 |

| 1-Methyl-1H-indole | C₉H₉N | 131.18 | 236-239 |

| 2-Hexyl-1H-indole | C₁₄H₁₉N | 201.31 | Not available |

| 1-Hexylamine | C₆H₁₅N | 101.19 | 132 |

Data compiled from various sources. Boiling points are at standard pressure. mdpi.comchemeo.comalfa-chemistry.com

The synthesis of the indole ring system has been a central theme in organic chemistry for over a century, leading to the development of a diverse array of synthetic methods.

Classical Methods:

Fischer Indole Synthesis: Developed by Emil Fischer in the late 19th century, this remains one of the most widely used methods for constructing the indole nucleus. nih.gov It involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone, followed by a tandfonline.comtandfonline.com-sigmatropic rearrangement. nih.gov While versatile, a notable limitation is the difficulty in achieving regioselectivity with unsymmetrical ketones. nih.gov One-pot modifications of the Fischer synthesis have been developed to improve efficiency, allowing for the rapid synthesis of N-alkylindoles. rsc.orgresearchgate.net

Leimgruber-Batcho Indole Synthesis: This method provides an efficient route to indoles, particularly those unsubstituted at the 2- and 3-positions, starting from o-nitrotoluenes. wikipedia.org The process involves the formation of an enamine, followed by a reductive cyclization. wikipedia.org It has become a popular alternative to the Fischer synthesis, especially in industrial applications, due to the commercial availability of starting materials and the high-yielding, mild reaction conditions. wikipedia.org The method has been adapted for the synthesis of various substituted indoles, including N-substituted and 3-substituted derivatives. tandfonline.comresearchgate.net

Modern Synthetic Evolutions:

Metal-Catalyzed Cross-Coupling: The advent of transition-metal catalysis, particularly with palladium and copper, has revolutionized indole synthesis. Methods like the Buchwald-Hartwig amination have enabled the N-arylation of indoles under relatively mild conditions. nih.gov Copper-catalyzed reactions have also been instrumental in forming C-N bonds to construct the indole ring. organic-chemistry.orgacs.org

C-H Activation/Functionalization: In recent years, direct C-H activation has emerged as a powerful and atom-economical strategy for synthesizing and functionalizing indoles. researchgate.net This approach avoids the need for pre-functionalized starting materials, reducing synthetic steps and waste. numberanalytics.combeilstein-journals.org Ruthenium mdpi.com and palladium thieme-connect.com catalysts are frequently employed to achieve regioselective alkylation or annulation of anilines and related compounds to form the indole core. researchgate.netmdpi.comacs.org These modern methods represent a significant step towards more sustainable and efficient chemical synthesis. researchgate.netnumberanalytics.com

Structure

3D Structure

Properties

CAS No. |

95104-11-3 |

|---|---|

Molecular Formula |

C15H21N |

Molecular Weight |

215.33 g/mol |

IUPAC Name |

2-hexyl-1-methylindole |

InChI |

InChI=1S/C15H21N/c1-3-4-5-6-10-14-12-13-9-7-8-11-15(13)16(14)2/h7-9,11-12H,3-6,10H2,1-2H3 |

InChI Key |

KUSKRIQSDDONEN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1=CC2=CC=CC=C2N1C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Hexyl 1 Methyl 1h Indole and Its Structural Analogs

Classical and Contemporary Approaches to Indole (B1671886) Core Construction for 2-Alkyl-1H-indoles

The synthesis of 2-alkyl-1H-indoles, including 2-Hexyl-1-methyl-1H-indole, can be achieved through a variety of established and emerging synthetic protocols. These methods range from venerable named reactions that form the bedrock of heterocyclic chemistry to modern transition metal-catalyzed transformations that offer improved efficiency, selectivity, and functional group tolerance.

Fischer Indole Synthesis and Mechanistic Adaptations for 2-Substituted Indoles

The Fischer indole synthesis, first reported by Emil Fischer in 1883, remains one of the most widely used methods for indole synthesis. testbook.combyjus.com The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with an aldehyde or ketone. byjus.comthermofisher.com

For the synthesis of a 2-alkylindole, such as 2-hexylindole, the corresponding arylhydrazone is prepared from phenylhydrazine and a suitable ketone, in this case, 2-octanone (B155638). To synthesize the N-methylated target, this compound, N-methyl-N-phenylhydrazine would be used as the starting hydrazine.

The mechanism of the Fischer indole synthesis is complex but is generally understood to proceed through the following key steps:

Hydrazone Formation : Condensation of the arylhydrazine and the ketone. alfa-chemistry.com

Tautomerization : The hydrazone tautomerizes to its enamine form. alfa-chemistry.com

researchgate.netresearchgate.net-Sigmatropic Rearrangement : A pericyclic shift, analogous to a Cope rearrangement, occurs to form a di-imine intermediate, breaking the N-N bond and forming a C-C bond. alfa-chemistry.comjk-sci.com

Rearomatization : A proton transfer restores the aromaticity of the benzene (B151609) ring.

Cyclization and Ammonia (B1221849) Elimination : An intramolecular nucleophilic attack by the amine onto the imine, followed by the elimination of an ammonia molecule, yields the final indole product. alfa-chemistry.com

The choice of acid catalyst is crucial and can influence the reaction's regioselectivity when unsymmetrical ketones are used. youtube.com Strong Brønsted acids like polyphosphoric acid (PPA) and sulfuric acid, as well as Lewis acids such as zinc chloride (ZnCl₂), are commonly employed. testbook.com

| Catalyst/Reagent | Typical Conditions | Notes |

|---|---|---|

| Zinc Chloride (ZnCl₂) | Heating neat or in a high-boiling solvent | A classic and widely used Lewis acid catalyst. testbook.com |

| Polyphosphoric Acid (PPA) | High temperatures (100-200°C) | Acts as both catalyst and solvent; effective for less reactive substrates. |

| Sulfuric Acid (H₂SO₄) | In solvents like ethanol or acetic acid | A strong Brønsted acid promoter. |

| Boron Trifluoride (BF₃) | Often used as its etherate complex in various solvents | A versatile Lewis acid catalyst. testbook.com |

Madelung Indole Synthesis and Variants for Alkylated Indole Systems

The Madelung synthesis, reported in 1912, is a base-catalyzed intramolecular cyclization of an N-acyl-o-toluidine at high temperatures. wikipedia.org This method is particularly useful for preparing 2-alkinylindoles, which are not readily accessible through other means. wikipedia.org The classical conditions are harsh, often requiring strong bases like sodium or potassium alkoxides at temperatures between 200–400 °C. wikipedia.org

The mechanism involves the deprotonation of both the amide nitrogen and the benzylic carbon of the ortho-alkyl group by a strong base. The resulting carbanion then attacks the amide carbonyl carbon, leading to a cyclized intermediate that eliminates water to form the indole ring. wikipedia.org

Due to the severe reaction conditions, several modifications have been developed to improve the substrate scope and mildness of the Madelung synthesis.

Smith-Modified Madelung Synthesis : This variant employs organolithium reagents to react with 2-alkyl-N-trimethylsilyl anilines and esters or carboxylic acids, proceeding through an N-lithioketamine intermediate. wikipedia.org

Electron-Withdrawing Group Activation : The introduction of electron-withdrawing groups on the benzylic methylene (B1212753) group facilitates carbanion formation under milder conditions. researchgate.net

Tandem Madelung Synthesis : A recent development utilizes a mixed-base system, such as LiN(SiMe₃)₂ and CsF, to mediate a one-pot synthesis of N-methyl-2-arylindoles from methyl benzoates and N-methyl-o-toluidine at more moderate temperatures (e.g., 110°C). organic-chemistry.orgorganic-chemistry.org This approach significantly enhances the functional group compatibility of the reaction. organic-chemistry.org

| Method | Base(s) | Typical Temperature | Key Feature |

|---|---|---|---|

| Classical Madelung | NaOEt, KOtBu | 200-400°C | High-temperature cyclization of N-acyl-o-toluidines. wikipedia.org |

| Smith Modification | n-BuLi, t-BuLi | -78°C to RT | Uses organolithium reagents and silylated anilines. wikipedia.org |

| Tandem Madelung | LiN(SiMe₃)₂ / CsF | ~110°C | One-pot synthesis with improved functional group tolerance. organic-chemistry.org |

Bartoli Indole Synthesis and Related Strategies for Regioselective Alkylation at C-2

The Bartoli indole synthesis, discovered in 1989, is a powerful method for preparing substituted indoles, particularly 7-substituted indoles, from the reaction of ortho-substituted nitroarenes with vinyl Grignard reagents. wikipedia.orgjk-sci.comsynarchive.com The reaction requires three equivalents of the Grignard reagent and is often unsuccessful without an ortho-substituent on the nitroarene, as the steric bulk of this group is believed to facilitate a key researchgate.netresearchgate.net-sigmatropic rearrangement in the mechanism. wikipedia.org

While the Bartoli synthesis is renowned for 7-substitution, it can be adapted for regioselective alkylation at the C-2 position. This is achieved by using substituted alkenyl Grignard reagents. jk-sci.com For instance, to introduce a hexyl group at the C-2 position, a Grignard reagent derived from 1-octene (e.g., 1-octen-1-ylmagnesium bromide) would be required. The reaction with an ortho-substituted nitroarene would then yield the corresponding 2-hexylindole.

The mechanism proceeds via initial attack of the Grignard reagent on the nitro group to form a nitrosoarene intermediate. A second equivalent of the Grignard reagent adds to the nitroso group, and the resulting intermediate undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement. Subsequent intramolecular cyclization and workup yield the indole. jk-sci.com

Transition Metal-Catalyzed Cyclization Approaches for 2-Alkyl-1H-indoles

In recent decades, transition metal catalysis has emerged as a powerful tool for the synthesis of indoles, offering mild conditions and broad substrate scope. arabjchem.orgmdpi.com Palladium and silver are among the most effective metals for catalyzing the formation of the indole ring, particularly for 2-substituted derivatives.

Palladium catalysts are highly versatile for indole synthesis. One of the most prominent strategies involves the Sonogashira coupling of a 2-haloaniline with a terminal alkyne, followed by an intramolecular cyclization (hydroamination) of the resulting 2-alkynylaniline. mdpi.commdpi.com To synthesize this compound via this route, N-methyl-2-iodoaniline would be coupled with 1-octyne. The subsequent cyclization can be catalyzed by palladium complexes, often in the presence of a base.

Another powerful modern approach is the direct palladium-catalyzed C-H activation and alkylation of the indole core. frontiersin.org A notable example is the norbornene-mediated C-H activation, which allows for the direct and regioselective alkylation of the C-2 position of free N-H indoles with alkyl halides. nih.govacs.org This method avoids the pre-functionalization of starting materials required in cyclization strategies.

| Reaction Type | Palladium Catalyst | Typical Substrates | Key Advantage |

|---|---|---|---|

| Sonogashira/Cyclization | Pd(OAc)₂, PdCl₂(PPh₃)₂ | 2-haloaniline and a terminal alkyne | Convergent synthesis from simple precursors. mdpi.com |

| Larock Indole Annulation | Pd(OAc)₂ | o-Iodoaniline and a disubstituted alkyne | Forms polysubstituted indoles. arabjchem.org |

| Direct C-H Alkylation | Pd(OAc)₂ | Indole and an alkyl halide | High atom economy, avoids pre-functionalization. nih.govacs.org |

Silver(I) salts are effective π-Lewis acids that can activate alkynes toward nucleophilic attack. researchgate.net This property is exploited in the synthesis of 2-substituted indoles via the intramolecular hydroamination of 2-alkynylanilines, a strategy analogous to some palladium-catalyzed methods. researchgate.netwhiterose.ac.uk Catalysts such as silver triflate (AgOTf) or silver nitrate (AgNO₃) can efficiently promote the cyclization step under relatively mild conditions. whiterose.ac.uk

The general approach involves the synthesis of the 2-alkynylaniline precursor, followed by treatment with a catalytic amount of a silver(I) salt. The silver ion coordinates to the alkyne, rendering it more electrophilic and susceptible to attack by the aniline (B41778) nitrogen, leading to the formation of the 2-alkylindole. This methodology provides a valuable, and often more economical, alternative to palladium or gold catalysis for specific transformations. whiterose.ac.uk

| Silver Catalyst | Reaction Type | Typical Substrates | Reference Finding |

|---|---|---|---|

| AgOTf, AgNO₃ | Intramolecular Hydroamination | 2-Alkynylanilines | Silver(I) salts are potent catalysts for alkyne activation leading to indole formation. whiterose.ac.uk |

| AgSbF₆ | Sequential Hydroamination/Friedel-Crafts | 2-Alkynylanilines and enynones | Enables one-pot synthesis of complex 2,3-disubstituted indoles. researchgate.net |

| Ag₂SO₄ | Direct Selanylation | Indoles and diselenides | Allows for C-2 functionalization when the C-3 position is blocked. rsc.org |

Green Chemistry Principles Applied to the Synthesis of this compound and Related Structures

Microwave-Assisted Synthetic Routes for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner reaction profiles in significantly shorter timeframes. The mechanism involves the direct heating of polar molecules through the interaction of their dipoles with the microwave irradiation, resulting in rapid and uniform heating that is not achievable with conventional methods.

Several classical indole syntheses have been adapted for microwave irradiation. For instance, the Fischer indole synthesis, a reaction that produces indoles from a phenylhydrazine and an aldehyde or ketone under acidic conditions, can be significantly expedited. Similarly, the Bischler indole synthesis, which involves the reaction of an α-halo-ketone with an excess of an arylamine, has been successfully performed under microwave-assisted, solvent-free conditions.

A notable example relevant to the synthesis of 2-alkyl-1-methyl-1H-indole analogs is the palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines. Researchers have optimized the synthesis of 2-methyl-1H-indole-3-carboxylate derivatives by exposing the neat mixture of reactants to microwave irradiation. This approach not only accelerated the reaction but also resulted in excellent yields and high regioselectivity. Another metal-free approach involves the microwave-promoted cycloisomerization of 2-alkynylanilines in water, which can produce 2-substituted indoles in high yields.

| Reaction Type | Reactants | Conditions | Time | Yield | Reference |

| Bischler Synthesis | Anilines, Phenacyl bromides | Solvent-free, NaHCO₃, MW (540 W) | 45-60 s | 52-75% | |

| Pd-Catalyzed Heterocyclization | N-aryl enamines | Pd(OAc)₂, Cu(OAc)₂, K₂CO₃, DMF, MW | 15 min | >95% | |

| Cycloisomerization | 2-(Alkynyl)anilines | Water, Pyrrolidine, MW (200 °C) | 15-30 min | 54-90% | |

| Friedel–Crafts Acylation | 5-bromoindole, Anhydrides | Y(OTf)₃/[BMI]BF₄, MW (90-120 °C) | 15-30 min | 44-99% |

Solvent-Free and Catalyst-Free Methodologies in Indole Synthesis

The elimination of volatile organic solvents is a cornerstone of green chemistry, as they are often toxic, flammable, and contribute to air pollution. Catalyst-free reactions further enhance the green profile by avoiding the use of, often expensive and toxic, metal catalysts that can contaminate the final product.

Solvent-free, or solid-state, reactions offer numerous advantages, including reduced pollution, lower costs, and simplicity in processing. The Bischler indole synthesis, for example, can be carried out by irradiating a solid-state mixture of anilines and phenacyl bromides, providing 2-arylindoles in good yields without any organic solvent. Another approach involves using a melt of tartaric acid and dimethylurea, which serves as both the solvent and the catalyst, allowing for the synthesis of functionalized indoles under mild conditions while tolerating sensitive functional groups.

Several catalyst-free methods for indole synthesis have also been developed. One such method involves the cyclization and demethylation of 2-alkynyldimethylanilines in ethanol, which acts as the solvent, without the need for any metal catalyst or additive, to produce various 2-substituted indoles. Additionally, a metal-free cyclocondensation reaction between arylhydrazines and nitroalkenes has been developed to synthesize substituted indoles at room temperature under neat (solvent-free) conditions, achieving a 93% yield. Cascade reactions of 3-(2-isocyanoethyl)indoles with 1-sulfonyl-1,2,3-triazoles can also proceed under thermal, catalyst-free conditions to yield complex polycyclic indolines.

| Reaction Type | Reactants | Conditions | Yield | Reference |

| Bischler Synthesis | Anilines, Phenacyl bromides | Solvent-free, MW | 52-75% | |

| Cyclization/Demethylation | 2-Alkynyldimethylanilines | Ethanol, Reflux | High to excellent | |

| Cyclocondensation | Arylhydrazines, Nitroalkenes | Neat, Room Temperature, 1h | 93% | |

| Fischer Indolisation | Phenylhydrazine, Ketones | Tartaric acid-dimethylurea melt | Good | |

| Multicomponent Reaction | Anilines, Glyoxal dimethyl acetal, Formic acid, Isocyanides | Ethanol, 0-70 °C | Not specified |

Utilization of Aqueous Media and Micellar Systems for Environmentally Benign Processes

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. However, the low solubility of many organic compounds in water often limits its application. Micellar catalysis overcomes this limitation by using surfactants to form micelles in water. These micelles act as nanoreactors, encapsulating organic substrates in their hydrophobic cores, thereby facilitating reactions in an aqueous medium.

The synthesis of 2-substituted indoles has been successfully achieved in an aqueous micellar environment. For example, the palladium-catalyzed cyclization of unprotected 2-alkynylanilines can be performed in water containing the designer surfactant TPGS-750-M. This method avoids the need for protecting groups and the use of organic polar solvents. The micellar environment can also shield reactive intermediates from the aqueous medium, preventing side reactions and controlling reactivity.

Furthermore, multicomponent reactions, which are inherently atom-economical, have been developed in water for the synthesis of complex indole derivatives. A four-component domino reaction between arylglyoxals, acetylacetone, indole, and aliphatic amines in water at 60 °C proceeds without any catalyst to produce functionalized indolylpyrroles. These aqueous-based methods represent a significant step towards truly environmentally benign synthetic processes for indole-containing compounds.

| Reaction Type | Reactants | Conditions | Key Feature | Reference |

| Pd-Catalyzed Cyclization | 2-Alkynylanilines | Pd(OAc)₂, TPGS-750-M in H₂O, 80 °C | Avoids protecting groups and organic solvents | |

| Four-Component Domino Reaction | Arylglyoxals, Acetylacetone, Indole, Aliphatic amines | H₂O, 60 °C | Catalyst-free | |

| Three-Component Coupling | Indoles, Aldehydes, Nucleophiles | Ethanol-Water (1:1) | Metal-free | |

| Fischer Indole Cyclisation | Arylhydrazine, Ketones | TPGS-750-M in H₂O, Acid catalysis | One-pot with preceding arylation |

Advanced Functionalization and Chemical Transformations of 2 Hexyl 1 Methyl 1h Indole

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring of 2-Hexyl-1-methyl-1H-indole

The indole (B1671886) ring system is electron-rich, rendering it highly reactive towards electrophiles. The preferred site of electrophilic attack on the pyrrole (B145914) ring is the C-3 position. However, when the C-3 position is blocked or when specific reaction conditions are employed, substitution can be directed to the benzene portion of the molecule (positions C-4, C-5, C-6, and C-7). In this compound, the C-2 and C-1 positions are substituted with electron-donating alkyl groups (hexyl and methyl, respectively), which generally activate the ring system towards electrophilic attack. The regioselectivity of substitution on the benzene ring is governed by a combination of the directing effects of the pyrrole nitrogen and the steric hindrance imposed by the existing substituents. beilstein-journals.orgstudysmarter.co.ukyoutube.com

Halogenation Reactions and Investigations into Regioselectivity

Halogenation is a fundamental transformation for introducing a versatile functional handle onto the indole core, paving the way for further derivatization, particularly through cross-coupling reactions. The reaction of this compound with various halogenating agents is expected to yield a range of halogenated isomers.

Common halogenating agents include N-bromosuccinimide (NBS) for bromination, N-chlorosuccinimide (NCS) for chlorination, and iodine (I₂) often in the presence of an activating agent like N-iodosuccinimide (NIS) or HIO₃ for iodination. The regioselectivity is sensitive to the reaction conditions, including the solvent and the specific halogenating agent used. For 1,2-disubstituted indoles, electrophilic attack on the benzene ring typically favors the C-5 and C-7 positions, influenced by the electron-donating nature of the pyrrole ring. Steric hindrance from the 2-hexyl group may influence the ratio of these isomers.

| Halogenating Agent | Typical Conditions | Expected Major Products | Comments on Regioselectivity |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | DMF or CCl₄, rt | 5-Bromo-2-hexyl-1-methyl-1H-indole and 7-Bromo-2-hexyl-1-methyl-1H-indole | Reaction at C-3 is also possible if the position is unsubstituted, but in this case, substitution occurs on the benzene ring. The ratio of 5- to 7-substitution depends on sterics and solvent. |

| N-Chlorosuccinimide (NCS) | CH₂Cl₂ or CH₃CN, rt | 5-Chloro-2-hexyl-1-methyl-1H-indole and 7-Chloro-2-hexyl-1-methyl-1H-indole | Similar to bromination, with selectivity influenced by reaction parameters. |

| Iodine (I₂) / N-Iodosuccinimide (NIS) | AcOH or CH₂Cl₂, rt | 5-Iodo-2-hexyl-1-methyl-1H-indole and 7-Iodo-2-hexyl-1-methyl-1H-indole | Iodination is generally less reactive and may require an activating agent for good yields. |

Nitration and Sulfonation Studies on the Indole Core

Nitration and sulfonation introduce strongly electron-withdrawing groups onto the indole nucleus, significantly altering its electronic properties. However, these reactions require harsh, acidic conditions that can lead to degradation or polymerization of the acid-sensitive indole ring.

Nitration is typically performed using nitric acid (HNO₃) in sulfuric acid (H₂SO₄) or with milder reagents like acetyl nitrate. nih.gov For this compound, nitration is expected to occur primarily at the C-5 position, as the C-4 and C-7 positions are sterically more hindered and the C-6 position is electronically less favored. The strong electron-donating character of the indole nitrogen directs substitution to the C-5 position. Recent methodologies using dinitrogen pentoxide in less aggressive media like liquefied tetrafluoroethane (B1211177) have shown promise for nitrating sensitive substrates. nih.gov

Sulfonation is generally carried out with fuming sulfuric acid (H₂SO₄/SO₃). This reaction is often reversible and can be challenging to control with indole substrates. The primary product is expected to be the 5-sulfonic acid derivative, analogous to nitration.

| Reaction | Reagents | Typical Conditions | Expected Major Product | Challenges |

|---|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ or Acetyl nitrate | Low temperature (0 °C to rt) | 2-Hexyl-1-methyl-5-nitro-1H-indole | Risk of oxidation and polymerization of the indole ring under strongly acidic conditions. nih.gov |

| Sulfonation | Fuming H₂SO₄ (oleum) | rt to moderate heat | This compound-5-sulfonic acid | High acidity can cause substrate degradation; the reaction can be reversible. |

Functionalization of the Pyrrole Ring of this compound

The C-3 position of the indole ring is the most nucleophilic and is the primary site for a wide variety of functionalization reactions. For this compound, this position is unsubstituted and readily available for chemical modification.

C-3 Functionalization via Cross-Coupling Reactions (e.g., Sonogashira, Suzuki-Miyaura, Heck, Stille)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions typically require an electrophilic partner, such as an aryl or vinyl halide/triflate, and a nucleophilic partner. To apply these methods to the C-3 position of this compound, the molecule must first be halogenated at this position, most commonly via reaction with NBS, NCS, or NIS to yield the 3-bromo, 3-chloro, or 3-iodo derivative, respectively. Of these, the 3-iodo and 3-bromo derivatives are the most common substrates for cross-coupling.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. organic-chemistry.orgwikipedia.orgyoutube.comthalesnano.commdpi.com The C-3 alkynylated indole products are valuable intermediates for further synthesis. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgwikipedia.org

Suzuki-Miyaura Coupling: This versatile reaction involves the coupling of an organoboron reagent (boronic acid or ester) with a halide or triflate. harvard.edunih.gov It is known for its mild reaction conditions and tolerance of a wide range of functional groups.

Heck Reaction: The Heck reaction couples a halide or triflate with an alkene to form a new, substituted alkene. organic-chemistry.orgwikipedia.orgnih.govmdpi.comyoutube.com This allows for the introduction of vinyl groups at the C-3 position.

Stille Reaction: This reaction utilizes an organotin compound (stannane) as the nucleophilic partner. wikipedia.orgharvard.edulibretexts.orguwindsor.ca While effective, the toxicity of organotin reagents and byproducts is a significant drawback.

| Coupling Reaction | Typical Substrate | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|---|

| Sonogashira | 3-Iodo-2-hexyl-1-methyl-1H-indole | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, CuI, Amine base (e.g., Et₃N) | 3-Alkynyl Indole |

| Suzuki-Miyaura | 3-Bromo-2-hexyl-1-methyl-1H-indole | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | Pd(PPh₃)₄ or Pd(OAc)₂, Phosphine (B1218219) ligand, Base (e.g., K₂CO₃, Cs₂CO₃) | 3-Aryl/Vinyl Indole |

| Heck | 3-Iodo-2-hexyl-1-methyl-1H-indole | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂, Phosphine ligand, Base (e.g., Et₃N) | 3-Vinyl Indole |

| Stille | 3-Bromo-2-hexyl-1-methyl-1H-indole | Organostannane (R-SnBu₃) | Pd(PPh₃)₄, often with additives like LiCl | 3-Aryl/Vinyl/Alkyl Indole |

Carbonylative Functionalization Approaches at C-3 and Other Positions

Carbonylative reactions introduce a carbonyl group (-C=O) into a molecule, often using carbon monoxide (CO) gas or a CO surrogate. These methods provide access to valuable indole derivatives such as carboxylic acids, esters, amides, and ketones. beilstein-journals.orgnih.gov

For this compound, carbonylative functionalization can be achieved at the C-3 position, typically starting from the 3-halo derivative. Palladium-catalyzed carbonylation in the presence of an alcohol or an amine yields the corresponding ester or amide. Alternatively, direct C-H carbonylation methods are being developed, although these often require specific directing groups to control regioselectivity. beilstein-journals.org

| Approach | Substrate | Reagents | Typical Conditions | Product |

|---|---|---|---|---|

| Palladium-Catalyzed Carbonylation | 3-Iodo-2-hexyl-1-methyl-1H-indole | CO gas, Alcohol (R'OH) | Pd catalyst (e.g., Pd(OAc)₂), Ligand, Base | Methyl this compound-3-carboxylate |

| Palladium-Catalyzed Carbonylation | 3-Iodo-2-hexyl-1-methyl-1H-indole | CO gas, Amine (R'₂NH) | Pd catalyst, Ligand, Base | N,N-Disubstituted-2-hexyl-1-methyl-1H-indole-3-carboxamide |

| Vilsmeier-Haack Reaction | This compound | POCl₃, DMF | 0 °C to rt, followed by aqueous workup | This compound-3-carbaldehyde |

Side-Chain Modifications and Derivatization of the 2-Hexyl Group

Functionalization of the 2-hexyl side chain offers a route to novel derivatives without altering the core indole heterocycle. The positions on the alkyl chain offer different reactivities. The C-1' position (the methylene (B1212753) group attached directly to the indole C-2) is a benzylic-like position and is thus activated for radical reactions.

Radical Halogenation: The use of reagents like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light) can selectively introduce a bromine atom at the C-1' position. youtube.com This benzylic-like bromide is a versatile intermediate that can be displaced by a variety of nucleophiles (e.g., CN⁻, N₃⁻, OR⁻) to introduce new functional groups.

Oxidation: Selective oxidation of the alkyl chain can be challenging. Strong oxidizing agents (e.g., KMnO₄, CrO₃) would likely degrade the electron-rich indole ring. However, milder, more specialized reagents or biocatalytic methods could potentially achieve oxidation at the terminal methyl group or at the activated C-1' position to yield alcohols, ketones, or carboxylic acids.

C-H Functionalization: Modern C-H activation strategies could potentially be applied to functionalize the hexyl chain. rsc.orgucla.edu These methods often use transition metal catalysts to selectively replace a C-H bond with a new C-C or C-heteroatom bond, although achieving selectivity between the different methylene groups on the hexyl chain would be a significant challenge.

| Reaction Type | Target Position | Reagents | Intermediate/Product | Potential Subsequent Reactions |

|---|---|---|---|---|

| Radical Bromination | C-1' (Benzylic-like) | NBS, AIBN or hv | 2-(1-Bromohexyl)-1-methyl-1H-indole | Nucleophilic substitution (Sₙ1/Sₙ2), Elimination (E1/E2) |

| Oxidation | C-1' (Benzylic-like) | Mild Oxidants (e.g., SeO₂) | 1-(1-Methyl-1H-indol-2-yl)hexan-1-one | Reduction to alcohol, Wittig reaction |

| Terminal Oxidation (Hypothetical) | C-6' (Terminal methyl) | Biocatalysis or specific P450 enzymes | 6-(1-Methyl-1H-indol-2-yl)hexan-1-ol | Further oxidation to aldehyde or carboxylic acid |

Transformations Involving the N-Alkyl Group of this compound

The N-methyl group of the indole ring is a key site for functionalization. While direct C-H functionalization of the N-methyl group in indoles can be challenging, several strategies developed for N-alkyl heterocycles can be applied. These transformations allow for the introduction of new functional groups or the complete removal of the methyl group, providing pathways to diverse molecular architectures.

One of the primary transformations of the N-methyl group is N-demethylation. This process is critical in the synthesis of semi-synthetic compounds where the N-substituent is varied to modulate biological activity. Chemical methods for N-demethylation often involve reaction with reagents like cyanogen (B1215507) bromide (von Braun reaction) or chloroformates, followed by hydrolysis. More contemporary methods may utilize transition metal catalysis. For instance, processes involving oxidation of the N-methyl amine to an N-oxide, followed by reduction, can achieve demethylation under milder conditions.

Furthermore, the N-methyl group can be a handle for more complex molecular elaborations. While less common than transformations on the indole ring itself, site-selective functionalization of the N-methyl group can be achieved, for example, through radical-mediated processes. These reactions could, in principle, allow for the introduction of halogens, hydroxyl groups, or even carbon-based substituents on the N-methyl group of this compound.

Table 1: Potential Transformations of the N-Alkyl Group

| Transformation | Reagents and Conditions | Expected Product |

|---|

Rearrangements and Cycloaddition Reactions Involving the Indole Core

The indole core of this compound is a versatile platform for rearrangements and cycloaddition reactions, leading to the construction of complex polycyclic systems. The electron-rich nature of the indole ring makes it an excellent participant in various pericyclic reactions.

Rearrangement Reactions:

While skeletal rearrangements of the indole core itself are not common without significant activation, rearrangements of substituents attached to the indole can occur under specific conditions, often involving carbocationic intermediates. For instance, if a reaction condition leads to the formation of a carbocation on the hexyl chain, a 1,2-hydride or alkyl shift could occur to form a more stable carbocation, leading to an isomeric product. However, such reactions are highly dependent on the specific reagents and conditions employed. More profound rearrangements, like the Fischer-Hepp or Bamberger rearrangements, are associated with aniline (B41778) derivatives and are not directly applicable to the pre-formed indole nucleus of this compound.

Cycloaddition Reactions:

Cycloaddition reactions are powerful tools for building molecular complexity from the indole core in a single step. The indole ring can participate as either a 2π or 4π component in these reactions, depending on the nature of the reacting partner and the reaction conditions.

[4+2] Cycloaddition (Diels-Alder type reactions): The 2,3-double bond of the indole can act as a dienophile. However, dearomative cycloadditions where the indole acts as a diene are more common, particularly when the indole nitrogen is protected and the ring is electronically activated. For this compound, the C4-C7 part of the benzene ring could potentially act as a diene, though this typically requires harsh conditions and leads to loss of aromaticity. More feasible are reactions involving vinylindole derivatives. If the hexyl group were unsaturated (e.g., a hexenyl group), it could participate in intramolecular Diels-Alder reactions.

[3+2] Cycloaddition: Indoles are excellent partners in dearomative [3+2] cycloaddition reactions. nih.gov For example, reaction with in-situ generated oxyallyl cations or vinyldiazo species can lead to the formation of complex fused indoline (B122111) structures. nih.govnih.gov These reactions are often catalyzed by Lewis acids or photochemically initiated. nih.govnih.gov The regioselectivity of such cycloadditions would be influenced by the steric and electronic properties of the 2-hexyl and 1-methyl substituents.

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions between the indole 2,3-double bond and alkenes can be used to construct cyclobutane-fused indoline rings. These reactions are often stereospecific and provide a direct route to constrained polycyclic systems.

Table 2: Potential Cycloaddition Reactions of the Indole Core

| Reaction Type | Reactant Partner | Catalyst/Conditions | Expected Product Core Structure |

|---|---|---|---|

| Dearomative [3+2] Cycloaddition | Vinyldiazo species | Chromium photocatalyst, visible light | Fused indoline-cyclopentene system |

| Dearomative [4+3] Cycloaddition | Oxyallyl cation (from α,α'-dibromoketone) | Lewis Acid (e.g., TMSOTf) or Base | Cyclohepta[b]indole core |

| Photochemical [2+2] Cycloaddition | Alkene (e.g., ethylene) | UV light, photosensitizer | Cyclobutane-fused indoline |

Mechanistic Investigations and Reaction Pathway Elucidation for 2 Hexyl 1 Methyl 1h Indole Synthesis and Transformations

Detailed Reaction Mechanisms of Key Synthetic Routes to 2-Hexyl-1-methyl-1H-indole

The formation of the this compound structure can be achieved through various synthetic strategies, each characterized by a distinct reaction mechanism. These can be broadly categorized into methods that construct the indole (B1671886) ring system with the substituents already in place and methods that involve the derivatization of a pre-formed indole core.

Transition metal catalysis, particularly with palladium, offers a powerful and versatile tool for constructing substituted indoles under relatively mild conditions. mdpi.com The Larock indole synthesis, a palladium-catalyzed heteroannulation, is a prime example of a method adaptable for the synthesis of 2,3-disubstituted indoles and can be conceptually applied to 2-substituted systems. wikipedia.org

A plausible pathway for synthesizing a 2-hexyl substituted indole, which can then be methylated, involves the reaction of an o-iodoaniline with an appropriate alkyne, such as 1-octyne. The generally accepted catalytic cycle for this type of transformation proceeds through several key steps: wikipedia.orgub.edu

Reduction of Precatalyst : The active Pd(0) catalyst is typically generated in situ from a Pd(II) precatalyst, such as Palladium(II) acetate (B1210297) (Pd(OAc)₂).

Oxidative Addition : The active Pd(0) species undergoes oxidative addition with the o-iodoaniline, forming an arylpalladium(II) intermediate.

Alkyne Coordination and Insertion : The alkyne (1-octyne) coordinates to the arylpalladium(II) complex. This is followed by a regioselective syn-migratory insertion of the alkyne into the aryl-palladium bond. In the case of terminal alkynes, this insertion typically places the palladium at the internal carbon of the former triple bond, leading to a vinylpalladium intermediate. For the synthesis of a 2-hexyl indole, the insertion would position the hexyl group adjacent to the aryl ring.

Intramolecular Cyclization : The nitrogen atom of the aniline (B41778) derivative displaces the halide on the palladium center in an intramolecular fashion, forming a six-membered palladacycle.

Reductive Elimination : The cycle concludes with the reductive elimination from the palladacycle to form the indole C-N and C-C bonds, yielding the 2-hexylindole product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Other transition metal-catalyzed methods, such as the Heck reaction, can also be employed to form the indole ring through intramolecular cyclization of suitably functionalized anilines. arabjchem.orgresearchgate.net The general mechanism involves oxidative addition of an aryl halide to a Pd(0) center, followed by intramolecular olefin insertion and subsequent β-hydride elimination to form the indole double bond. rsc.orgnih.gov

| Step | Description | Intermediate Species |

| 1 | Activation of Pd(II) precatalyst | Pd(0) |

| 2 | Oxidative Addition of o-iodoaniline | Aryl-Pd(II)-halide complex |

| 3 | Alkyne Coordination & Migratory Insertion | Vinyl-Pd(II) complex |

| 4 | Intramolecular Aminopalladation | Six-membered Palladacycle |

| 5 | Reductive Elimination | Pd(0) + Indole Product |

A summary of the catalytic cycle steps in a Larock-type indole synthesis.

Derivatization of a pre-existing indole core is a common strategy to install the N-methyl and C2-hexyl groups.

Nucleophilic Substitution at Nitrogen (N-Methylation): The nitrogen atom of the indole ring is weakly acidic and can be deprotonated by a suitable base to form an indolyl anion. This anion is a potent nucleophile and readily participates in substitution reactions. The synthesis of 1-methylindole (B147185) from indole is a classic example of this process. orgsyn.org The mechanism involves two steps:

Deprotonation : A strong base, such as sodium amide (NaNH₂) or sodium hydride (NaH), abstracts the proton from the N-H bond of the indole ring (e.g., 2-hexylindole), creating a resonance-stabilized indolyl anion.

SN2 Attack : The resulting anion acts as a nucleophile and attacks an electrophilic methyl source, such as methyl iodide, via an SN2 mechanism. This forms the new N-C bond and yields this compound.

Electrophilic and Nucleophilic Substitution at Carbon: The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (SEAr). The C3 position is the most electron-rich and typically the primary site of electrophilic attack. However, substitution at C2 can be achieved under specific conditions or if the C3 position is blocked. Direct Friedel-Crafts alkylation to introduce the hexyl group at C2 is challenging due to issues with polysubstitution and rearrangement of the alkyl carbocation.

A more controlled method for C2-functionalization involves a nucleophilic approach. This often requires initial deprotonation at the C2 position. The C2-proton is less acidic than the N-H proton, so the nitrogen must first be protected (e.g., as in 1-methylindole). Treatment with a strong base like n-butyllithium can then selectively deprotonate the C2 position, creating a C2-lithiated indole. This potent nucleophile can then react with an electrophile, such as 1-bromohexane, in a nucleophilic substitution reaction to install the hexyl group at the C2 position.

The Fischer indole synthesis is one of the oldest and most reliable methods for preparing indoles, particularly 2- and/or 3-substituted indoles. thermofisher.combyjus.com The synthesis of this compound via this method would involve the acid-catalyzed reaction of N-methyl-N-phenylhydrazine with 2-octanone (B155638). The mechanism is a complex sequence involving condensation, rearrangement, and cyclization: byjus.comalfa-chemistry.comyoutube.com

Hydrazone Formation : The reaction begins with the condensation of N-methyl-N-phenylhydrazine and 2-octanone to form the corresponding N-methyl-N-phenylhydrazone.

Tautomerization : The hydrazone tautomerizes to its enamine form. This step is crucial as it sets up the molecule for the key rearrangement.

arabjchem.orgarabjchem.org-Sigmatropic Rearrangement : The enamine undergoes an irreversible arabjchem.orgarabjchem.org-sigmatropic rearrangement (an electrocyclic reaction akin to a Claisen or Cope rearrangement). This is the key bond-forming step, breaking the weak N-N bond and forming a new C-C bond at the ortho position of the aromatic ring. This results in a di-imine intermediate.

Rearomatization : The di-imine intermediate quickly undergoes tautomerization to rearomatize the six-membered ring, yielding an aromatic amine.

Intramolecular Cyclization : The nucleophilic aromatic amine attacks one of the imine carbons in an intramolecular cyclization, forming a five-membered aminoindoline ring.

Elimination of Ammonia (B1221849) : Under acidic catalysis, the terminal nitrogen is protonated and eliminated as ammonia (or in this case, methylamine), leading to the formation of the indole double bond and the final aromatic indole product.

Another relevant rearrangement-based method is the Gassman indole synthesis, which proceeds through a arabjchem.orgnih.gov-sigmatropic rearrangement of a sulfonium (B1226848) ylide. researchgate.net

Kinetic Studies and Reaction Optimization for Improved Yield and Selectivity

While specific kinetic data such as rate constants and activation energies for the synthesis of this compound are not extensively documented in the public domain, general principles of reaction optimization derived from studies of similar indole syntheses are applicable. Optimization focuses on maximizing yield and controlling regioselectivity, particularly in cases where multiple isomers could form.

For transition metal-catalyzed reactions like the Larock synthesis, several factors are critical. The choice of catalyst, ligand, base, and solvent can dramatically influence the outcome. wikipedia.org For instance, the use of bulky phosphine (B1218219) ligands can affect the rate of reductive elimination, while the choice of base is crucial for both catalyst turnover and preventing side reactions. The addition of chloride salts like LiCl has been shown to be important for the efficiency of the catalytic cycle. wikipedia.org

In the Fischer indole synthesis, the primary variable is the acid catalyst, which can be a Brønsted acid (like H₂SO₄, HCl) or a Lewis acid (like ZnCl₂, BF₃). testbook.com The choice and concentration of the acid can influence the rate of the arabjchem.orgarabjchem.org-sigmatropic rearrangement and the final cyclization/elimination steps. The regioselectivity when using unsymmetrical ketones can also be dependent on the acidity of the medium and steric factors. thermofisher.combyjus.com

| Reaction Type | Parameter | Effect on Yield and Selectivity |

| Larock Synthesis | Palladium Catalyst | The choice of Pd source (e.g., Pd(OAc)₂, Pd/C) and ligand (e.g., PPh₃) affects activity and stability. wikipedia.org |

| Base | Carbonate bases (K₂CO₃, Na₂CO₃) are commonly used; their strength and solubility impact the reaction rate. wikipedia.org | |

| Additive (e.g., LiCl) | Chloride ions are often essential for the catalytic cycle, preventing catalyst decomposition. wikipedia.org | |

| Solvent | Polar aprotic solvents like DMF or NMP are typical and can influence solubility and reaction temperature. wikipedia.org | |

| Fischer Synthesis | Acid Catalyst | Strong Brønsted or Lewis acids are required to catalyze the rearrangement and cyclization steps. alfa-chemistry.com |

| Ketone Structure | The use of an unsymmetrical ketone can lead to a mixture of regioisomers. thermofisher.comalfa-chemistry.com | |

| Solvent | Protic solvents like acetic acid or alcohols are often used. alfa-chemistry.com | |

| Temperature | Higher temperatures are generally required to drive the irreversible rearrangement and elimination steps. |

A table summarizing key parameters for optimizing common indole syntheses.

Computational Chemistry and Theoretical Studies of 2 Hexyl 1 Methyl 1h Indole

Quantum Chemical Calculations for Electronic Structure Analysis of Indole (B1671886) Derivatives

Quantum chemical calculations are fundamental to understanding the electronic properties of indole derivatives like 2-hexyl-1-methyl-1H-indole. Methods such as Density Functional Theory (DFT) and semi-empirical calculations are employed to elucidate the distribution of electrons within the molecule, which in turn governs its reactivity and spectroscopic characteristics. rsc.org

DFT calculations, often utilizing functionals like B3LYP with basis sets such as 6-311+G(d,p), have proven effective in predicting the electronic structure of substituted indoles. chemrxiv.org These calculations can determine key parameters like molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution. For instance, the HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. The presence of an electron-donating alkyl group at the 2-position (hexyl) and a methyl group at the 1-position is expected to influence the electron density of the indole ring system, impacting its aromaticity and reactivity.

Substituents on the indole ring have a significant effect on its electronic properties. Electron-donating groups generally increase the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, electron-withdrawing groups tend to lower the HOMO energy. nih.gov Quantum chemical calculations can precisely quantify these effects. For this compound, the hexyl and methyl groups are electron-donating, thus they are expected to increase the electron density on the indole nucleus, particularly at the C3 position, which is a known site for electrophilic substitution in indoles.

Below is an interactive data table summarizing typical electronic properties that can be calculated for indole derivatives using quantum chemical methods.

| Property | Description | Typical Calculation Method | Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | DFT (e.g., B3LYP/6-311+G(d,p)) | Indicates susceptibility to electrophilic attack. Higher energy suggests greater reactivity. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | DFT (e.g., B3LYP/6-311+G(d,p)) | Indicates susceptibility to nucleophilic attack. Lower energy suggests greater reactivity. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | DFT (e.g., B3LYP/6-311+G(d,p)) | Relates to chemical stability and reactivity. A smaller gap implies higher reactivity. |

| Dipole Moment | Measure of the net molecular polarity. | DFT (e.g., B3LYP/6-311+G(d,p)) | Influences solubility and intermolecular interactions. |

| Mulliken Charges | Distribution of atomic charges within the molecule. | DFT (e.g., B3LYP/6-311+G(d,p)) | Helps identify electrophilic and nucleophilic centers. |

Molecular Modeling and Simulation Approaches for Conformational and Interaction Studies

Molecular modeling and simulation techniques are essential for exploring the conformational flexibility and intermolecular interactions of this compound. The presence of a flexible hexyl chain introduces a degree of conformational freedom that can be investigated using methods like molecular mechanics (MM) and molecular dynamics (MD) simulations.

Conformational analysis of the hexyl group is crucial as its spatial orientation can influence the molecule's interaction with its environment, such as in a biological receptor or a solvent. Different conformers will have varying energies, and computational methods can predict the most stable (lowest energy) conformations. acs.orgresearchgate.net For example, the hexyl chain can adopt various staggered and eclipsed conformations, and the most populated conformers at a given temperature can be determined through computational analysis.

Molecular dynamics simulations can provide a dynamic picture of the molecule's behavior over time. By simulating the motion of atoms, MD can reveal how the hexyl chain moves and folds, and how the entire molecule interacts with solvent molecules or other entities. These simulations are particularly useful for understanding how the molecule might bind to a biological target, as they can capture the induced-fit effects and the role of solvent in the binding process. eurjchem.com

The following interactive table outlines common molecular modeling approaches and their applications to this compound.

| Modeling Approach | Description | Application to this compound |

| Molecular Mechanics (MM) | Uses classical physics to model molecular systems. | Rapid conformational analysis of the hexyl chain to identify low-energy conformers. |

| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules over time. | Studying the dynamic behavior of the hexyl chain and its interactions with the environment. |

| Monte Carlo (MC) Simulations | Uses random sampling to explore the conformational space. | Exploring a wide range of possible conformations of the hexyl group. |

| Molecular Docking | Predicts the preferred orientation of one molecule to a second when bound to each other. | Investigating potential binding modes of this compound to a receptor. nih.govproquest.com |

Prediction of Reactivity Profiles and Selectivity in Chemical Transformations of this compound

Computational methods can predict the reactivity of this compound and the selectivity of its chemical transformations. By analyzing the electronic structure, it is possible to identify the most reactive sites for both electrophilic and nucleophilic attacks.

For indole derivatives, the C3 position is generally the most nucleophilic and thus most susceptible to electrophilic attack. The electron-donating nature of the 2-hexyl and 1-methyl groups in this compound is expected to further enhance the nucleophilicity of the C3 position. Fukui functions and condensed-to-atom Fukui indices, which can be calculated using quantum chemical methods, are powerful tools for predicting the local reactivity of different atoms in a molecule.

Computational studies can also model the reaction pathways of various chemical transformations. By calculating the energies of reactants, transition states, and products, it is possible to determine the activation energies and reaction enthalpies. This information helps in understanding the feasibility of a reaction and predicting the major products. For example, the mechanism of electrophilic substitution at the C3 position can be modeled to understand the role of the substituents in stabilizing the intermediate carbocation (the indoleninium ion).

The table below summarizes key computational descriptors used to predict reactivity.

| Reactivity Descriptor | Description | Computational Method | Predicted Reactivity for this compound |

| Fukui Functions | Identifies the most reactive sites in a molecule towards electrophilic, nucleophilic, and radical attack. | DFT | The C3 position is predicted to be the most reactive site for electrophilic attack. |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. | DFT | Negative potential is expected around the C3 position, indicating its nucleophilic character. |

| Frontier Molecular Orbitals (HOMO/LUMO) | The distribution of HOMO and LUMO indicates the likely sites for electrophilic and nucleophilic attack, respectively. | DFT | The HOMO is expected to have a large coefficient on the C3 atom. |

| Activation Energy Barriers | The energy required to reach the transition state of a reaction. | DFT, Ab initio | Can be calculated for specific reactions to predict their feasibility and selectivity. |

Theoretical Studies on the Tautomerization of Indole Cores and its Impact on Derivatives

Tautomerism is a significant phenomenon in indole chemistry, with the potential for the indole to exist in equilibrium with its tautomers, such as 3H-indole (indolenine). acs.orgresearchgate.net While 1H-indole is the most stable tautomer, substituents can influence the relative stability of the tautomers. Theoretical studies can quantify the energy differences between tautomers and the energy barriers for their interconversion. nih.gov

For this compound, the presence of the 1-methyl group prevents tautomerization involving the N-H proton. However, tautomerism involving other parts of the molecule, though less common, can be explored computationally. Theoretical calculations can provide insights into the relative energies of different tautomeric forms and the transition states connecting them. acs.org

The stability of tautomers can be influenced by the solvent environment. Computational models that incorporate solvent effects, such as the Polarizable Continuum Model (PCM), can provide a more accurate picture of the tautomeric equilibrium in solution. rsc.org Although significant tautomerization is not expected for this compound due to the N-methylation, understanding the principles of indole tautomerism is crucial for a comprehensive understanding of its chemistry. frontiersin.orgnih.govresearchgate.net

The following table outlines the key aspects of theoretical studies on indole tautomerization.

| Aspect of Tautomerization | Description | Relevance to this compound |

| Relative Tautomer Energies | The energy difference between the 1H-indole and its tautomers. | The 1-methyl group stabilizes the 1H-indole form and prevents N-H tautomerization. |

| Tautomerization Barriers | The activation energy required for the interconversion of tautomers. | High energy barriers are expected for any potential tautomerization of this compound. |

| Solvent Effects | The influence of the solvent on the tautomeric equilibrium. | The polarity of the solvent can affect the relative stability of different tautomers. |

| Substituent Effects | The impact of substituents on the stability of tautomers. | The 2-hexyl group is unlikely to significantly promote tautomerization. |

Structure Activity Relationship Sar Studies Centered on the 2 Hexyl 1 Methyl 1h Indole Scaffold

Methodologies for SAR Analysis and Quantitative Structure-Activity Relationship (QSAR) Model Development for Indole (B1671886) Derivatives

The analysis of Structure-Activity Relationships (SAR) and the development of Quantitative Structure-Activity Relationship (QSAR) models for indole derivatives are pivotal in medicinal chemistry and drug design. These methodologies aim to establish a correlation between the chemical structure of compounds and their properties.

QSAR models are mathematical representations that relate the chemical structure and physicochemical properties of a series of compounds to their activities. The development of a robust QSAR model typically involves several key steps:

Data Set Selection: A crucial initial step is the compilation of a dataset of indole derivatives with their corresponding measured properties.

Molecular Descriptor Calculation: A wide array of molecular descriptors are calculated for each molecule in the dataset. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometrical, electrostatic, and quantum-chemical properties.

Variable Selection: To avoid overfitting and to build a more interpretable model, a subset of the most relevant descriptors is selected using various statistical techniques.

Model Generation: A mathematical model is then constructed to correlate the selected descriptors with the observed activity. Several statistical methods can be employed for this purpose, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and various machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN).

Model Validation: The predictive power of the generated QSAR model is rigorously assessed through internal and external validation techniques to ensure its reliability for predicting the activity of new, untested compounds.

Table 1: Common Molecular Descriptors in QSAR Studies of Indole Derivatives

| Descriptor Category | Examples | Description |

|---|---|---|

| Constitutional | Molecular Weight (MW), Number of atoms, Number of rings | Describes the basic composition of the molecule. |

| Topological | Wiener index, Randić index, Kier & Hall connectivity indices | Quantifies the atomic connectivity within the molecule. |

| Geometrical | Molecular surface area, Molecular volume, Principal moments of inertia | Describes the 3D arrangement of atoms. |

| Electrostatic | Dipole moment, Partial charges on atoms, Molecular Electrostatic Potential (MEP) | Characterizes the charge distribution in the molecule. |

| Quantum-Chemical | HOMO/LUMO energies, Mulliken charges, Hardness, Softness | Derived from quantum mechanical calculations, describing electronic properties. |

| Hydrophobicity | LogP (octanol-water partition coefficient) | Measures the lipophilicity of the molecule. |

Theoretical Investigation of the Influence of the 2-Hexyl Moiety on Molecular Recognition and Potential for Intermolecular Interactions

The presence of a hexyl group at the C2 position of the indole scaffold introduces a significant non-polar, flexible chain that can profoundly influence the molecule's interactions with its environment. Theoretical investigations into the role of this 2-hexyl moiety are crucial for understanding its contribution to molecular recognition.

Computational chemistry methods, such as molecular mechanics and quantum mechanics, can be employed to study the conformational flexibility of the hexyl chain. The hexyl group can adopt numerous conformations, ranging from a fully extended linear chain to more compact, folded structures. The preferred conformation in a given environment will be a balance between intramolecular steric effects and intermolecular interactions.

The 2-hexyl moiety primarily contributes to intermolecular interactions through:

Van der Waals Forces: The non-polar nature of the alkyl chain allows it to participate in favorable van der Waals interactions with hydrophobic pockets or surfaces of interacting molecules. The length and flexibility of the hexyl chain enable it to adapt its shape to maximize these contacts.

Hydrophobic Interactions: In an aqueous environment, the hydrophobic hexyl group will tend to avoid contact with water molecules, driving it to associate with other non-polar moieties. This hydrophobic effect is a major driving force in molecular recognition processes.

Steric Effects: The size and shape of the hexyl group can also exert significant steric influence, either by promoting a specific binding orientation or by preventing the molecule from accessing certain binding sites.

Computational Analysis of the Impact of N-Methylation on Structure-Activity Relationships

The methylation of the nitrogen atom at the N1 position of the indole ring in 2-hexyl-1-methyl-1H-indole has significant consequences for its electronic structure, conformation, and potential for intermolecular interactions. Computational analysis provides valuable insights into these effects.

One of the most significant impacts of N-methylation is the removal of the N-H proton, which acts as a hydrogen bond donor in unsubstituted indoles. This change can drastically alter the molecule's interaction profile, as it can no longer participate in hydrogen bonding as a donor at this position.

Quantum chemical calculations can be used to probe the electronic effects of N-methylation. The methyl group is a weak electron-donating group, which can subtly influence the electron density distribution within the indole ring system. This can affect the molecule's reactivity and the strength of other intermolecular interactions, such as π-π stacking.

Table 2: Comparison of Properties between N-H and N-Methyl Indole Scaffolds

| Property | N-H Indole | N-Methyl Indole | Implication for SAR |

|---|---|---|---|

| Hydrogen Bonding | Acts as a hydrogen bond donor | Cannot act as a hydrogen bond donor | Alters the potential for specific interactions with polar groups. |

| Electronic Effect | Reference | Weak electron-donating effect | Modulates the electron density of the indole ring. |

| Steric Hindrance | Minimal at N1 | Increased steric bulk around N1 | May influence the conformation of adjacent substituents. |

| Lipophilicity | Generally lower | Generally higher | Affects solubility and membrane permeability. |

Exploration of Substituent Effects at Different Positions on the Indole Ring (excluding specific biological activities)

The physicochemical properties of the this compound scaffold can be further modulated by the introduction of various substituents at other positions on the indole ring (C3, C4, C5, C6, and C7). The nature and position of these substituents can have a profound impact on the molecule's electronic and steric properties.

Theoretical calculations, such as Density Functional Theory (DFT), can be employed to systematically investigate these substituent effects. By calculating properties like the molecular electrostatic potential (MEP), frontier molecular orbital energies (HOMO and LUMO), and atomic charges, it is possible to predict how different substituents will alter the reactivity and interaction potential of the indole ring.

Electron-Donating Groups (EDGs): Substituents such as methoxy (B1213986) (-OCH3) or amino (-NH2) groups increase the electron density of the indole ring, particularly at the C3 position. This can enhance the nucleophilicity of the ring and strengthen its ability to participate in π-π stacking interactions.

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2) or cyano (-CN) groups decrease the electron density of the indole ring, making it less nucleophilic. These groups can also introduce new sites for specific intermolecular interactions, such as hydrogen bonding (in the case of -NO2).

The position of the substituent is also critical. For instance, a substituent at the C5 position will have a different electronic influence on the pyrrole (B145914) part of the indole ring compared to a substituent at the C7 position.

Ligand-Receptor Interaction Modeling through Advanced Computational Approaches, such as Molecular Docking

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. For a molecule like this compound, docking simulations can provide valuable insights into its potential binding modes within a hypothetical receptor active site.

The docking process involves two main components:

Search Algorithm: This component explores the conformational space of the ligand and its possible orientations within the receptor's binding site.

Scoring Function: This component estimates the binding affinity for each generated pose, allowing for the ranking of different binding modes.

Advanced computational approaches that build upon standard molecular docking include:

Molecular Dynamics (MD) Simulations: Following a docking simulation, MD simulations can be performed to study the dynamic behavior of the ligand-receptor complex over time. This provides a more realistic representation of the binding event and can be used to assess the stability of the predicted binding pose and to identify key intermolecular interactions that are maintained throughout the simulation.

Free Energy Calculations: Methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) can be used to calculate the binding free energy of a ligand to a receptor with higher accuracy than typical docking scoring functions. These calculations can provide a more quantitative prediction of binding affinity.

These advanced computational methods allow for a detailed, atomistic-level understanding of the potential interactions between this compound and a target receptor, guiding the rational design of new analogues with modified properties.

Advanced Analytical Methodologies for Characterization and Purity Assessment of 2 Hexyl 1 Methyl 1h Indole and Its Derivatives

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of 2-Hexyl-1-methyl-1H-indole. These techniques provide detailed information about the compound's atomic composition, connectivity, and chemical environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the number, type, and connectivity of atoms in a molecule. For this compound, both ¹H (proton) and ¹³C (carbon) NMR are utilized.

¹H NMR Analysis: Proton NMR provides information on the chemical environment and neighboring protons for each unique hydrogen atom in the molecule. The spectrum of the closely related derivative, 5-(2-hexyl-1-methyl-1-H-indol-3-yl)-5-oxo-pentanoic acid, reveals characteristic signals corresponding to the protons of the this compound core. nih.gov The N-methyl group protons typically appear as a sharp singlet, while the protons of the hexyl chain exhibit distinct multiplets. The aromatic protons on the indole (B1671886) ring show characteristic shifts and coupling patterns in the downfield region of the spectrum. nih.gov

¹³C NMR Analysis: Carbon-13 NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom. This technique is crucial for confirming the carbon skeleton of the molecule. In the ¹³C NMR spectrum of the aforementioned derivative, distinct signals are observed for the N-methyl carbon, the carbons of the hexyl chain, and the carbons of the indole ring system. nih.gov The chemical shifts provide insight into the electronic environment of each carbon atom.

A summary of the expected NMR data for the core structure, based on a 400 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) as a solvent, is presented below. nih.gov

| Atom | Expected ¹H NMR Data (ppm) | Expected ¹³C NMR Data (ppm) |

| N-CH₃ | Singlet | ~30-35 |

| Indole Aromatic H | Multiplets | ~109-137 |

| Hexyl Chain CH₂/CH₃ | Multiplets | ~14-42 |

| Indole Aromatic C | - | ~109-140 |

| Hexyl Chain C | - | ~14-32 |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is vital for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS, particularly with soft ionization techniques like Electrospray Ionization (ESI), is employed to determine the elemental composition of this compound with high accuracy. This is achieved by measuring the exact mass of the molecular ion. For instance, the HRMS (ESI) analysis of a closely related derivative provided a found m/z value that was in excellent agreement with the calculated value for its protonated molecular formula, confirming its elemental composition. nih.gov This technique is often used in lieu of traditional elemental analysis for formula confirmation.

| Technique | Parameter | Finding |

| HRMS (ESI) | Ion Mode | Positive |

| Mass Analysis | Accurate mass measurement of the molecular ion ([M+H]⁺) |

Chromatographic Separation and Purity Determination Methods

Chromatographic techniques are essential for separating this compound from reaction byproducts and impurities, as well as for accurately determining its purity.

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. Given the likely volatility of this compound, GC is a suitable method for its analysis. When coupled with a mass spectrometer (GC-MS), it allows for the identification of the separated components based on their mass spectra. This is useful for identifying volatile impurities in a sample.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile or thermally unstable compounds. For indole derivatives, a reversed-phase HPLC method is commonly used. The purity of synthesized indole compounds is typically confirmed to be greater than 95% by HPLC analysis prior to further use. nih.gov

A typical HPLC setup for the analysis of this compound and its derivatives involves a C18 stationary phase column with a gradient mobile phase. nih.gov The use of a photodiode array (PDA) detector allows for the monitoring of the elution at multiple wavelengths, providing additional data for peak identification and purity assessment.

| HPLC System Component | Specification |

| System | Waters 2695 Alliance System or equivalent |

| Column | Waters Novapak C18 (150 x 3.9 mm) |

| Mobile Phase | Gradient elution using a mixture of water, acetonitrile, and methanol (B129727) with 0.02% acetic acid |

| Flow Rate | 1 mL/min |

| Detector | Photodiode Array (PDA) Detector (e.g., Waters Model 2996) |

Elemental Analysis and Other Quantitative Analytical Techniques for Compound Characterization

Elemental analysis is a traditional quantitative technique that determines the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a pure organic compound. The experimentally determined percentages are compared with the calculated theoretical values based on the proposed molecular formula. A close match between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity. While modern reliance on HRMS for formula confirmation is prevalent, elemental analysis remains a fundamental method for compound characterization, providing complementary data to spectroscopic and chromatographic analyses.

Q & A

Basic: What are the established synthetic routes for 2-Hexyl-1-methyl-1H-indole, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis of this compound typically involves alkylation or Friedel-Crafts acylation of indole precursors. For example:

- Pd/Rh-mediated cross-coupling (adapted from indole derivatives in ) can introduce the hexyl group at the 2-position.

- N-methylation via methyl iodide under basic conditions (e.g., NaH in DMF) targets the 1-position.

Critical Parameters:

- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance alkylation efficiency but may require rigorous purification to remove residual solvents .

- Temperature control : Elevated temperatures (>80°C) risk side reactions (e.g., over-alkylation), while low temperatures (<40°C) prolong reaction times .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) is standard, but recrystallization from ethanol/water mixtures improves purity for crystallographic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.